

Spectroscopic Profile of 4-Bromothioanisole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromothioanisole**

Cat. No.: **B094970**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromothioanisole** (CAS No. 104-95-0), a key intermediate in pharmaceutical and agrochemical synthesis. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for **4-Bromothioanisole**, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for **4-Bromothioanisole** are presented below.

Table 1: ¹H NMR Spectroscopic Data of **4-Bromothioanisole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.39	Doublet	8.4	2H	Ar-H (ortho to SMe)
7.12	Doublet	8.4	2H	Ar-H (ortho to Br)
2.46	Singlet	-	3H	-SCH ₃

Solvent: CDCl₃, Instrument Frequency: 400 MHz[[1](#)]

Table 2: ¹³C NMR Spectroscopic Data of **4-Bromothioanisole**

Chemical Shift (δ) ppm	Assignment
137.7	Ar-C (C-S)
131.8	Ar-C (CH, ortho to Br)
128.2	Ar-C (CH, ortho to SMe)
118.6	Ar-C (C-Br)
16.0	-SCH ₃

Solvent: CDCl₃, Instrument Frequency: 100 MHz[[1](#)]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **4-Bromothioanisole** are summarized below.

Table 3: Key IR Absorption Bands for **4-Bromothioanisole**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000-3100	Medium	Aromatic C-H stretch
~2920	Medium	Aliphatic C-H stretch (-CH ₃)
~1580, 1480	Strong	Aromatic C=C skeletal vibrations
~1090	Strong	C-S stretch
~810	Strong	para-disubstituted C-H out-of-plane bend
~500-600	Medium-Strong	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass spectral data for **4-Bromothioanisole** are presented below.

Table 4: Mass Spectrometry Data for **4-Bromothioanisole**

m/z	Relative Intensity	Assignment
204	High	[M+2] ⁺ • (presence of ⁸¹ Br isotope)
202	High	[M] ⁺ • (presence of ⁷⁹ Br isotope)
189/187	Medium	[M - CH ₃] ⁺
108	Medium	[M - Br - CH ₃] ⁺ or [C ₆ H ₄ S] ⁺ •
77	Low	[C ₆ H ₅] ⁺

Ionization Mode: Electron Ionization (EI)[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

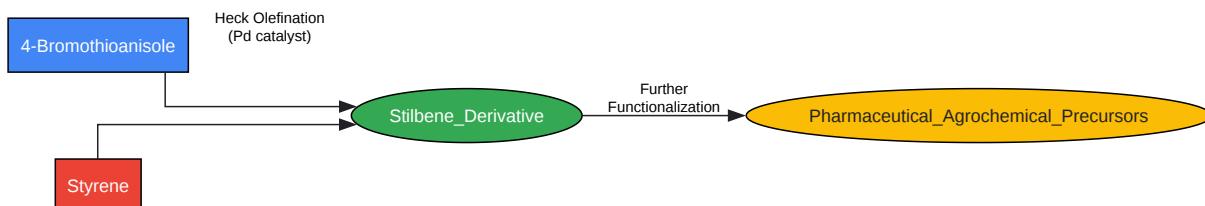
¹H and ¹³C NMR Spectroscopy

A sample of **4-Bromothioanisole** (10-20 mg for ¹H, 50-100 mg for ¹³C) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[3][4] The solution is transferred to a 5 mm NMR tube. Spectra are acquired on a 400 MHz NMR spectrometer.[5] For ¹³C NMR, proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples like **4-Bromothioanisole**, the KBr pellet method is commonly used.[6] A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[6] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6] The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded. Alternatively, a thin solid film can be prepared by dissolving a small amount of the solid in a volatile solvent (e.g., methylene chloride), applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1][7]

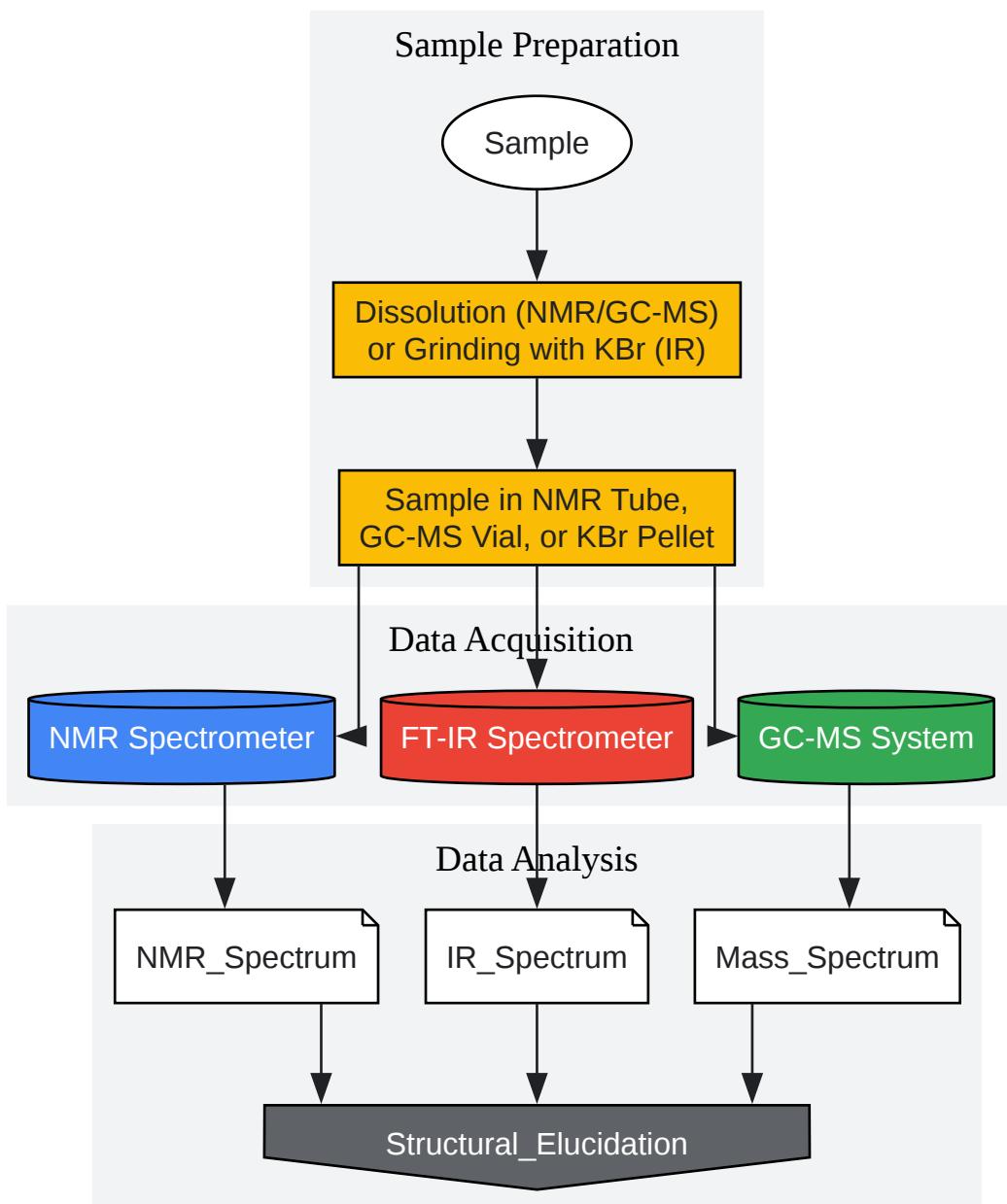
Gas Chromatography-Mass Spectrometry (GC-MS)


A dilute solution of **4-Bromothioanisole** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.[8] The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl polymethylsiloxane column).[9] The GC oven temperature is programmed to ensure separation of the analyte from any impurities. The eluent from the GC column is introduced into a mass spectrometer, typically operated in electron ionization (EI) mode at 70 eV.[9][10] The mass spectrum is recorded across a suitable mass range (e.g., m/z 40-600).[9]

Visualization of Synthetic Utility

4-Bromothioanisole is a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications.[11][12] Its utility stems from the presence of two reactive sites: the bromo-substituent, which can

participate in various cross-coupling reactions, and the methylthio group, which can be further functionalized. A common application is its use in Heck olefination reactions to form stilbenes.


[12]

[Click to download full resolution via product page](#)

Caption: Synthetic pathway illustrating the use of **4-Bromothioanisole** in Heck olefination.

The diagram above illustrates a typical synthetic application of **4-Bromothioanisole** in a Heck olefination reaction with styrene to produce a stilbene derivative. Stilbenes are important precursors for various pharmaceuticals and agrochemicals.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **4-Bromothioanisole**.

This workflow diagram outlines the general steps involved in the spectroscopic characterization of **4-Bromothioanisole**, from sample preparation to data acquisition and analysis, culminating in structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 4-Bromothioanisole | C7H7BrS | CID 66037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - IN [thermofisher.com]
- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tdi-bi.com [tdi-bi.com]
- 11. nbinno.com [nbinno.com]
- 12. Buy 4-Bromothioanisole | 104-95-0 [smolecule.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromothioanisole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094970#spectroscopic-data-of-4-bromothioanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com